2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one

Physicochemical profiling Drug-likeness ADME prediction

2,3-Dihydro-2-hydroxy-4H-1-benzopyran-4-one (synonym: 2-hydroxychroman-4-one, 2-hydroxy-2,3-dihydrochromen-4-one) is a heterobicyclic compound belonging to the chroman-4-one family, a privileged scaffold in medicinal chemistry and organic synthesis. It features a benzene ring fused to a dihydro-γ-pyranone ring bearing a hydroxyl substituent at the 2-position and a carbonyl at the 4-position.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 57669-32-6
Cat. No. B11916759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one
CAS57669-32-6
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2C1=O)O
InChIInChI=1S/C9H8O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-4,9,11H,5H2
InChIKeyFWGMHNMRFXRFAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-2-hydroxy-4H-1-benzopyran-4-one (CAS 57669-32-6): Physicochemical Identity and Scaffold Classification for Procurement Decisions


2,3-Dihydro-2-hydroxy-4H-1-benzopyran-4-one (synonym: 2-hydroxychroman-4-one, 2-hydroxy-2,3-dihydrochromen-4-one) is a heterobicyclic compound belonging to the chroman-4-one family, a privileged scaffold in medicinal chemistry and organic synthesis . It features a benzene ring fused to a dihydro-γ-pyranone ring bearing a hydroxyl substituent at the 2-position and a carbonyl at the 4-position. With a molecular formula of C₉H₈O₃ and a molecular weight of 164.16 g·mol⁻¹, it occupies a distinct physicochemical space between the parent chroman-4-one scaffold (C₉H₈O₂, 148.16 g·mol⁻¹) and more complex flavanone derivatives [1]. The 2-hydroxy substituent introduces a hydrogen-bond donor, increases topological polar surface area (TPSA) to 46.53 Ų, and lowers the calculated LogP to approximately 0.97, differentiating it from non-hydroxylated analogs in solubility and drug-likeness profiles .

Why Chroman-4-one, Chromone, or 2′-Hydroxyflavanone Cannot Substitute for 2,3-Dihydro-2-hydroxy-4H-1-benzopyran-4-one in Research and Synthetic Applications


Superficial structural similarity among chroman-4-one derivatives masks critical differences in reactivity, physicochemical properties, and downstream synthetic utility. The parent chroman-4-one (CAS 491-37-2) lacks the 2-hydroxyl group, resulting in a lower TPSA (~26.3 Ų), higher LogP (~1.4–1.7), and zero hydrogen-bond donor capacity, which fundamentally alters solubility, chromatographic behavior, and molecular recognition . Chromone (4H-chromen-4-one) possesses a C2–C3 double bond that planarizes the heterocyclic ring and changes electronic conjugation, leading to divergent biological activity profiles [1]. 2′-Hydroxyflavanone (CAS 17348-76-4) introduces a bulky 2-(2-hydroxyphenyl) substituent that sterically hinders the 2-position and increases molecular weight by ~76 g·mol⁻¹, precluding its use as a minimalist scaffold for systematic structure–activity relationship (SAR) exploration . The 2-hydroxy group in the target compound serves as both a hydrogen-bonding pharmacophoric element and a synthetic handle for further derivatization; its absence or substitution renders generic replacement compounds unsuitable for applications requiring this specific functional topology.

Quantitative Differentiation Evidence for 2,3-Dihydro-2-hydroxy-4H-1-benzopyran-4-one (CAS 57669-32-6) Against Closest Structural Analogs


Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Differentiation vs. Chroman-4-one

The 2-hydroxyl substituent in the target compound increases TPSA to 46.53 Ų, compared to approximately 26.3 Ų for chroman-4-one, and reduces the calculated LogP from ~1.4 (chroman-4-one) to 0.97 (target compound) . These shifts move the compound closer to optimal oral bioavailability space (TPSA < 140 Ų; LogP < 5) and improve aqueous solubility characteristics relative to the more lipophilic parent scaffold. The addition of one hydrogen-bond donor (from 0 to 1) further diversifies the intermolecular interaction profile.

Physicochemical profiling Drug-likeness ADME prediction

Density and Molecular Packing Differentiation vs. Chroman-4-one

The target compound exhibits a density of approximately 1.485 g·cm⁻³ [1], substantially higher than chroman-4-one's density of 1.129–1.196 g·cm⁻³ . This ~30% increase in density reflects the additional hydroxyl group contributing to stronger intermolecular hydrogen bonding and more efficient crystal packing. The increased density may affect mechanical properties relevant to solid formulation, powder handling, and thermal stability during storage.

Solid-state characterization Formulation Crystallinity

Synthetic Versatility: 2-Hydroxyl as a Derivatization Handle vs. Chroman-4-one

The 2-hydroxyl group serves as a critical functional handle enabling regioselective transformations that are inaccessible with chroman-4-one. Specifically, 2-hydroxychroman-4-one can undergo (i) dehydration to generate the corresponding chromone (4H-chromen-4-one) system, (ii) esterification or etherification at the 2-position for prodrug or SAR library generation, and (iii) oxidation to 2-oxo derivatives. In contrast, chroman-4-one lacks this reactive hydroxyl and requires pre-functionalization at alternative positions (typically C-3 or C-6) for analogous derivatization . The 2-hydroxychroman-4-one scaffold has been explicitly utilized as an intermediate in the synthesis of functionalized chromones and 4-hydroxyquinolines via uncatalyzed condensation with 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene [1].

Medicinal chemistry Scaffold derivatization Building block utility

Electronic Structure and Intrinsic Reactivity Differentiation Inferred from Chromone Hydroxylation Studies

Semiempirical and ab initio molecular orbital studies on the structurally related chromone system demonstrate that hydroxylation at the 2-position significantly alters frontier molecular orbital (FMO) energies and electron density distribution compared to non-hydroxylated chromone or 3-hydroxychromone [1]. Specifically, 2-hydroxychromone exhibits distinct HOMO/LUMO localization, affecting sites of nucleophilic and electrophilic attack. By class-level inference, the dihydro analog (2-hydroxychroman-4-one) is expected to display analogous electronic perturbation at the C-2 position due to the electron-withdrawing inductive effect of the hydroxyl group combined with its resonance donation capability, shifting reactivity away from the C-2 center compared to chroman-4-one and modifying the susceptibility of the C-4 carbonyl to nucleophilic addition. While direct computational or experimental data on 2-hydroxychroman-4-one itself are not available at this resolution, the chromone study provides a structurally justified reactivity model [1].

Quantum chemistry Reactivity prediction Molecular orbital analysis

Molecular Weight Normalization: Scaffold Minimalism vs. 2′-Hydroxyflavanone for SAR Library Construction

The target compound (MW = 164.16 g·mol⁻¹) is approximately 76 g·mol⁻¹ lighter than its closest hydroxylated flavanone analog, 2′-hydroxyflavanone (CAS 17348-76-4; MW = 240.25 g·mol⁻¹) . This ~32% reduction in molecular weight positions 2-hydroxychroman-4-one in the fragment-like space (typically MW < 250 Da), making it a more suitable starting point for fragment-based drug discovery (FBDD) and fragment growing strategies. The absence of the 2-phenyl substituent eliminates steric bulk and π-stacking contributions, allowing the core chromanone pharmacophore to be probed without confounding aromatic interactions. The target compound also possesses zero rotatable bonds (vs. 2 in 2′-hydroxyflavanone), conferring greater conformational rigidity and potentially higher ligand efficiency when optimized .

Fragment-based drug discovery Lead optimization Scaffold minimalism

Recommended Procurement Scenarios for 2,3-Dihydro-2-hydroxy-4H-1-benzopyran-4-one (CAS 57669-32-6) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Using a Minimalist Chromanone Scaffold

With a molecular weight of 164.16 g·mol⁻¹ and zero rotatable bonds, 2-hydroxychroman-4-one qualifies as a fragment-sized scaffold (MW < 250 Da) suitable for fragment-based screening libraries . Its lower molecular weight and higher ligand efficiency potential compared to 2′-hydroxyflavanone (MW = 240.25 g·mol⁻¹) make it the preferred choice for FBDD programs requiring a chromanone core with a hydrogen-bond-donating hydroxyl handle. The 2-OH group provides a synthetic anchor for fragment growing via ester, ether, or glycosidic linkage without introducing additional stereochemical complexity. Procurement at ≥98% purity (as available from commercial suppliers) ensures minimal interference from impurities in biophysical assays such as SPR, STD-NMR, or thermal shift screening. Researchers should verify batch-specific purity certificates and residual solvent profiles before committing to large-scale fragment library acquisition.

Synthesis of Functionalized Chromones via Dehydration of the 2-Hydroxychroman-4-one Intermediate

The target compound serves as a direct precursor to chromone (4H-chromen-4-one) derivatives through dehydration at the 2-position . This synthetic route is advantageous because it avoids the need for strong oxidizing agents or transition-metal catalysts that are typically required for direct chroman-4-one-to-chromone conversion. The 2-hydroxyl group functions as a built-in leaving group upon acid- or base-catalyzed elimination, enabling access to chromone scaffolds under milder conditions. For medicinal chemistry groups synthesizing chromone-based SIRT2 inhibitors, somatostatin receptor agonists, or flavonoid analogs, procuring 2-hydroxychroman-4-one rather than chroman-4-one eliminates one synthetic step and can improve overall yield. Procurement decisions should prioritize suppliers offering anhydrous material with documented water content specifications, as residual moisture can interfere with dehydration reaction efficiency.

Physicochemical Property Optimization in Lead Series with Chromanone Cores

When a lead optimization program requires fine-tuning of lipophilicity and solubility within a chromanone series, 2-hydroxychroman-4-one offers a quantifiably distinct profile compared to the parent chroman-4-one: LogP of ~0.97 (vs. ~1.4) and TPSA of 46.53 Ų (vs. ~26.3 Ų) . This shift of approximately 0.4–0.5 LogP units and ~20 Ų in TPSA can meaningfully impact aqueous solubility, CYP450 inhibition liability, and plasma protein binding in a lead optimization context. Procurement of 2-hydroxychroman-4-one alongside chroman-4-one enables systematic matched-pair analysis to deconvolute the contribution of the 2-hydroxyl group to overall pharmacological and ADME properties. Laboratories should request both compounds from the same supplier lot where possible to minimize batch-to-batch variability in matched-pair comparisons.

Enzymatic and Receptor Binding Studies Requiring a Defined Hydrogen-Bond Donor Topology

The presence of a single, strategically positioned hydrogen-bond donor at the 2-position distinguishes 2-hydroxychroman-4-one from chroman-4-one (zero HBD) and chromone (zero HBD, altered geometry due to C2–C3 double bond) . In structure-based drug design targeting enzymes or receptors where a key hydrogen-bonding interaction with the catalytic machinery or binding pocket is essential, the 2-OH group provides a geometrically constrained donor that cannot be replicated by the non-hydroxylated analogs. The compound's conformational rigidity (zero rotatable bonds) further ensures that the hydroxyl orientation is predictable in docking and molecular dynamics simulations. Procurement for crystallographic soaking or co-crystallization experiments should specify material of sufficient purity (≥98%) and request documentation of polymorph identity, as different crystal forms may affect solubility and soaking conditions.

Quote Request

Request a Quote for 2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.